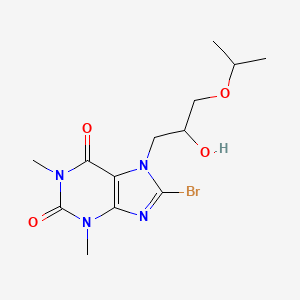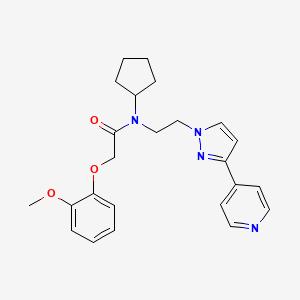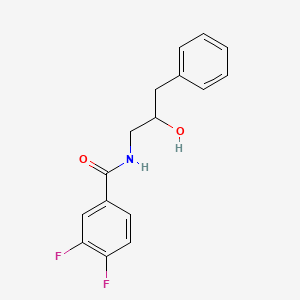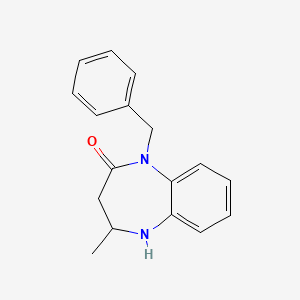![molecular formula C19H20N2O5S B3013340 N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide CAS No. 1448064-53-6](/img/structure/B3013340.png)
N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide is a compound that can be associated with a class of piperidine derivatives known for their biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various piperidine derivatives with phenylsulfonyl groups and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These derivatives have been studied for their potential as inhibitors of enzymes and receptors, which suggests that this compound may also have similar applications.
Synthesis Analysis
The synthesis of piperidine derivatives often involves multiple steps, starting from basic building blocks such as benzenesulfonyl chloride and ethyl isonipecotate, as seen in the synthesis of ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate . This intermediate can then be transformed into various other derivatives, including those with oxadiazole rings, which are known for their biological activities . The introduction of radioisotopes, such as carbon-14, into these compounds for labeling purposes is also described, indicating the importance of these derivatives in pharmacological studies .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their interaction with biological targets. For instance, the binding of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamide inhibitors to the hepatitis C virus polymerase is dependent on the structure of these compounds . Co-crystal structures with the enzyme provide insights into the genotype-selectivity observed with these compounds, which could be relevant for the analysis of this compound as well .
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives is highlighted by their ability to undergo various reactions to yield a wide array of products with potential biological activities. For example, the reaction of a piperidine derivative with different N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and polar aprotic solvent leads to the formation of N-substituted derivatives with antibacterial properties . This indicates that this compound could also be modified to enhance its biological efficacy.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their structural features. Substituents on the piperidine nitrogen atom and the benzamide moiety can dramatically enhance biological activity, as seen with anti-acetylcholinesterase inhibitors . The introduction of fluorine atoms and other substituents can also affect the potency and selectivity of these compounds, as demonstrated by fluorinated benzyloxyphenyl piperidine-4-carboxamides with antithrombotic properties . These findings suggest that the physical and chemical properties of this compound would be important to study in the context of its potential biological applications.
Aplicaciones Científicas De Investigación
Virtual Screening and Pharmacokinetics
- Virtual Screening Targeting Urokinase Receptor : A study identified compounds related to N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide that blocked angiogenesis and inhibited cell growth in breast cancer models. They demonstrated promising pharmacokinetic properties and reduced tumor volumes in animal models, indicating potential for cancer therapy applications (Wang et al., 2011).
Synthesis and Pharmacological Properties
- Serotonin 4 Receptor Agonists : Research on benzamide derivatives, which include structures similar to this compound, showed potential as serotonin 4 receptor agonists. These compounds could potentially be used as prokinetic agents for gastrointestinal motility (Sonda et al., 2004).
Antibacterial Activity
- Anti-Bacterial Study of N-Substituted Derivatives : A study synthesized various N-substituted derivatives and evaluated their antibacterial activity. These compounds demonstrated moderate to significant antibacterial properties, suggesting applications in developing new antibiotics (Khalid et al., 2016).
Antimalarial Activity
- Antimalarial Sulfonamides and COVID-19 Drug Research : A study investigated the antimalarial activity of sulfonamide derivatives, including those related to this compound. These compounds exhibited significant antimalarial activity and were also explored for potential applications in COVID-19 treatment (Fahim & Ismael, 2021).
Enzyme Inhibition Studies
Cholinesterase Inhibition : Various synthesized derivatives exhibited promising activity against acetylcholinesterase and butyrylcholinesterase enzymes. This indicates potential applications in the treatment of diseases like Alzheimer's (Khalid et al., 2014).
Inhibition of Hepatitis C Virus Enzyme : Compounds structurally related to this compound showed potent inhibition of the NS5B polymerase enzyme of the hepatitis C virus, highlighting their potential as antiviral agents (Gentles et al., 2011).
Synthesis and Characterization
- Novel Syntheses and Biological Activities : Several studies focused on the synthesis of new derivatives and their characterization, revealing diverse biological activities. These activities range from antibacterial to enzyme inhibition, underscoring the compound's versatility in drug development (Ajani et al., 2013), (Sugimoto et al., 1990).
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-19(20-14-6-7-17-18(12-14)26-13-25-17)21-10-8-16(9-11-21)27(23,24)15-4-2-1-3-5-15/h1-7,12,16H,8-11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDQDCPQZIVPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B3013263.png)

![(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B3013266.png)
![5-chloro-2-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B3013269.png)

![Hydroxylamine,o-[2-(1-piperidinyl)ethyl]-,hydrochloride](/img/structure/B3013271.png)

![8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![Methyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B3013275.png)


![2-Methyl-4-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B3013280.png)